molecular formula C10H14O8 B15428467 3,4-Bis(carboxymethyl)hexanedioic acid CAS No. 90927-67-6

3,4-Bis(carboxymethyl)hexanedioic acid

Cat. No.: B15428467
CAS No.: 90927-67-6
M. Wt: 262.21 g/mol
InChI Key: QQWFRNMWRBGVMU-UHFFFAOYSA-N
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Description

3,4-Bis(carboxymethyl)hexanedioic acid is an organic compound with the molecular formula C10H14O8 and a molecular weight of 262.22 g/mol . This polycarboxylate compound features a hexanedioic acid backbone substituted at the 3 and 4 positions with carboxymethyl groups, resulting in a structure with multiple carboxylic acid functionalities. This molecular architecture is characteristic of ligands with strong metal-chelating capabilities, similar to other well-known chelating agents like EDTA (ethylenediaminetetraacetic acid) . Compounds of this structural class are of significant interest in chemical and biomedical research for developing novel multimodality imaging probes . Researchers utilize this polycarboxylate scaffold in the preparation of advanced diagnostic agents, particularly for conjugation to targeting peptides that can deliver imaging labels to specific disease sites . The multiple carboxylic acid groups provide coordination sites for metal ions, making this compound a valuable precursor for synthesizing metal chelators used in radiochemistry and diagnostic imaging. The compound is strictly for research and laboratory applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

90927-67-6

Molecular Formula

C10H14O8

Molecular Weight

262.21 g/mol

IUPAC Name

3,4-bis(carboxymethyl)hexanedioic acid

InChI

InChI=1S/C10H14O8/c11-7(12)1-5(2-8(13)14)6(3-9(15)16)4-10(17)18/h5-6H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)

InChI Key

QQWFRNMWRBGVMU-UHFFFAOYSA-N

Canonical SMILES

C(C(CC(=O)O)C(CC(=O)O)CC(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,4-Bis(carboxymethyl)hexanedioic acid with analogous hexanedioic acid derivatives, focusing on molecular structure, reactivity, physical properties, and applications.

Structural and Functional Group Comparison

Compound Name Molecular Formula Substituents Key Functional Groups
This compound Not explicitly reported¹ Carboxymethyl (-CH₂COOH) at 3,4 Four carboxylic acid groups
(3S,4S)-3,4-Bis(methoxycarbonyl)hexanedioic acid C₁₀H₁₄O₈ Methoxycarbonyl (-COOCH₃) at 3,4 Two ester, two carboxylic acid
3,4-Bis(methylene)hexanedioic acid (BMHA) C₈H₁₀O₄ Methylene (=CH₂) at 3,4 Two carboxylic acid, diene
Bis(2-ethylhexyl) adipate C₂₂H₄₂O₄ 2-ethylhexyl esters Two ester groups
Bis(3,4-epoxycyclohexylmethyl) adipate C₂₀H₃₀O₆ Epoxycyclohexylmethyl esters Two ester, two epoxy groups

¹Molecular formula inferred as ~C₁₂H₁₈O₈ based on structural analysis.

Reactivity and Polymerization Behavior

  • 3,4-Bis(methylene)hexanedioic acid (BMHA) : Undergoes topochemical 1,4-polymerization in the solid state with first-order kinetics (rate constant k = 0.215 min⁻¹). This reaction is slower than (Z,Z)-2,4-hexadienedioate (EMU, k = 0.394 min⁻¹) due to steric and lattice strain effects . The polymerization requires overcoming ~43.3 kJ/mol of lattice strain energy .
  • Bis(2-ethylhexyl) adipate: Non-reactive under ambient conditions; primarily used as a plasticizer due to its ester groups and low solubility (2 mg/L at 20°C) .

Physical Properties

Compound Name Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Solubility
This compound² ~318.22 Not reported Not reported Likely hydrophilic
Bis(3,4-epoxycyclohexylmethyl) adipate 366.45 1.174 474.2 2 mg/L (20°C)
(3S,4S)-3,4-Bis(methoxycarbonyl)hexanedioic acid 262.21 Not reported Not reported Moderate in polar solvents

²Estimated based on functional groups.

Key Research Findings

BMHA vs. EMU Polymerization : BMHA’s slower polymerization rate compared to EMU highlights the impact of internal vs. terminal diene substitution on reaction kinetics .

Ester Derivatives: Compounds like bis(2-ethylhexyl) adipate exhibit low solubility and high stability, making them ideal for non-reactive applications (e.g., plasticizers) .

Epoxy Functionalization : The epoxy groups in bis(3,4-epoxycyclohexylmethyl) adipate enhance cross-linking efficiency in resins, contributing to mechanical strength .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4-Bis(carboxymethyl)hexanedioic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves carboxymethylation of hexanedioic acid derivatives. For example, esterification or alkylation reactions using chloroacetic acid derivatives under controlled pH (7–9) and temperature (60–80°C) can introduce carboxymethyl groups. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended. Purity validation should include HPLC (C18 column, UV detection at 210 nm) and NMR spectroscopy (¹H/¹³C) to confirm substitution patterns .

Q. How should researchers characterize the structural and thermal properties of this compound?

  • Methodological Answer :

  • Structural analysis : Use FT-IR to identify carboxylic acid (-COOH) and ester (-COO-) functional groups (peaks at 1700–1720 cm⁻¹). ¹H NMR (DMSO-d₆) can resolve methylene protons adjacent to carboxyl groups (δ 2.5–3.0 ppm).
  • Thermal stability : Perform thermogravimetric analysis (TGA) under nitrogen, heating at 10°C/min to 600°C. Melting points should be determined via differential scanning calorimetry (DSC). Comparative data from similar adipate esters (e.g., bis(2-ethylhexyl) adipate) suggest decomposition temperatures >200°C .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS hazard guidelines for carboxylic acids:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation of aerosols.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Data from analogous compounds (e.g., 3,4-dihydroxybenzoic acid) indicate potential skin/eye irritation (H315/H319), requiring immediate rinsing with water .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?

  • Methodological Answer : Contradictions often arise from protonation states of carboxyl groups. Conduct pH-dependent kinetic studies:

Use buffered solutions (pH 2–12) to monitor ester hydrolysis via LC-MS.

Compare activation energies using Arrhenius plots (25–60°C).

Cross-validate with computational models (DFT calculations for transition states). Reference studies on bis(2-ethylhexyl) adipate hydrolysis (half-life >100 days at pH 7) to contextualize stability .

Q. What advanced applications exist for this compound in polymer chemistry or drug delivery systems?

  • Methodological Answer :

  • Polymer synthesis : Use as a crosslinker in biodegradable polyesters. Optimize monomer ratios (e.g., with lactide or caprolactone) via ring-opening polymerization (catalyst: Sn(Oct)₂). Characterize mechanical properties via tensile testing.
  • Drug delivery : Formulate pH-responsive micelles by conjugating with PEG. Evaluate drug release profiles (e.g., doxorubicin) in simulated physiological buffers (pH 5.5 vs. 7.4). Similar strategies are documented for caffeic acid derivatives in targeted therapies .

Q. How can isotopic labeling (e.g., deuterium) of this compound enhance mechanistic studies in metabolic pathways?

  • Methodological Answer : Synthesize deuterated analogs (e.g., CD₂ groups at carboxymethyl positions) via acid-catalyzed exchange (D₂O, H₂SO₄). Use LC-MS/MS to track isotopic incorporation in cell cultures (e.g., HepG2). Compare metabolic flux with unlabeled compounds. Reference deuterated adipate esters (e.g., bis(2-ethylhexyl) hexane-d8-dioate) for methodological parallels .

Data Contradiction and Validation

Q. What strategies address discrepancies in reported solubility data for this compound across solvents?

  • Methodological Answer :

Standardize solvent purity (HPLC-grade) and temperature (25°C ± 0.5).

Use shake-flask method with UV quantification (λ = 254 nm).

Compare with Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. Data from bis(3,4-epoxycyclohexylmethyl) adipate (solubility: 2 mg/L in water) highlight hydrophobicity trends .

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